molecular formula C9H6ClNOS B12085337 Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI)

Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI)

Cat. No.: B12085337
M. Wt: 211.67 g/mol
InChI Key: OIXWWGOUXCRZQX-UHFFFAOYSA-N
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Description

Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C9H6ClNOS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) typically involves the reaction of 6-chloro-2-aminobenzothiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-aminobenzothiazole: A precursor in the synthesis of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI).

    Benzothiazole: The parent compound, which forms the core structure of Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI).

    2-Chlorobenzothiazole: Another derivative with similar structural features.

Uniqueness

Ethanone, 1-(6-chloro-2-benzothiazolyl)-(9CI) is unique due to the presence of both the acetyl group and the chlorine atom on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H6ClNOS/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3

InChI Key

OIXWWGOUXCRZQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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